molecular formula C17H18ClNO3 B5650699 N-(4-chloro-2-methylphenyl)-2-(2-ethoxyphenoxy)acetamide

N-(4-chloro-2-methylphenyl)-2-(2-ethoxyphenoxy)acetamide

Cat. No.: B5650699
M. Wt: 319.8 g/mol
InChI Key: FYMAHORPIQRZIO-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(2-ethoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl ring and an ethoxy-substituted phenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-ethoxyphenoxy)acetamide typically involves the reaction of 4-chloro-2-methylaniline with 2-(2-ethoxyphenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-(2-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2-ethoxyphenoxy)acetamide
  • N-(4-chloro-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide
  • N-(4-bromo-2-methylphenyl)-2-(2-ethoxyphenoxy)acetamide

Uniqueness

N-(4-chloro-2-methylphenyl)-2-(2-ethoxyphenoxy)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and ethoxy groups may enhance its interaction with certain molecular targets, making it a compound of interest for further research.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(2-ethoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-3-21-15-6-4-5-7-16(15)22-11-17(20)19-14-9-8-13(18)10-12(14)2/h4-10H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMAHORPIQRZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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